molecular formula C19H18N6OS3 B2618376 2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide CAS No. 433703-13-0

2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B2618376
CAS No.: 433703-13-0
M. Wt: 442.57
InChI Key: GDUYHENRGNXABY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole derivatives, a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Structurally, it features:

  • A 1,2,4-triazole core substituted with a methyl group at the 4-position.
  • A benzothiazole moiety linked via a sulfanylmethyl group at the 5-position.
  • A pyridin-2-ylmethyl-acetamide side chain attached through a thioether linkage at the 3-position.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS3/c1-25-16(11-28-19-22-14-7-2-3-8-15(14)29-19)23-24-18(25)27-12-17(26)21-10-13-6-4-5-9-20-13/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYHENRGNXABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[5-(Benzothiazol-2-ylsulfanylmethyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-2-ylmethyl-acetamide is a hybrid molecule that incorporates several bioactive moieties, which may confer diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6OS3C_{19}H_{18}N_{6}O_{S}^{3} with a molecular weight of approximately 442.57 g/mol. The structure features a benzothiazole moiety linked to a triazole and a pyridine derivative, which are known for their biological significance.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds containing triazole and benzothiazole scaffolds. For instance, derivatives similar to the compound have shown promising cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Utilizing MTT assays, compounds structurally related to the target compound exhibited IC50 values ranging from 0.32 to 8.91 μM against HepG2 and MCF-7 cancer cell lines .
  • Mechanisms of Action : The observed cytotoxicity is often attributed to apoptosis induction and cell cycle arrest at specific phases (G2/M or S phase), suggesting that these compounds may interfere with critical cellular processes involved in cancer progression .

Antimicrobial Activity

In addition to antitumor effects, benzothiazole derivatives have been reported to possess antimicrobial properties. A study indicated that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Antitumor Activity : A series of triazole derivatives were synthesized and tested for their antitumor efficacy on human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds showed higher activity in 2D assays compared to 3D assays, indicating their potential as effective anticancer agents .
    CompoundCell LineIC50 (μM)Mechanism
    5A5496.26Apoptosis
    6HCC82720.46Cell Cycle Arrest
    13bHepG20.32Dual Enzyme Inhibition
  • Antimicrobial Evaluation : Compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration for potential therapeutic use in treating bacterial infections .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
  • Benzothiazole Integration : The benzothiazole moiety is introduced via sulfur-containing reagents that facilitate nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Observations:

Benzothiazole at the 5-position (target compound and 315702-27-3) is associated with higher electron-withdrawing effects compared to furyl or benzotriazole groups, which could influence redox properties or metabolic stability .

Side Chain Variations :

  • The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen atom, possibly improving solubility in acidic environments (e.g., gastric fluid) compared to the neutral 3-hydroxypropyl (315702-27-3) or lipophilic 4-methylphenyl (539810-74-7) .

Methodological Considerations

Structural analyses of these compounds rely heavily on crystallographic tools such as SHELX for refinement and ORTEP-3/WinGX for graphical representation (–3). These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies .

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